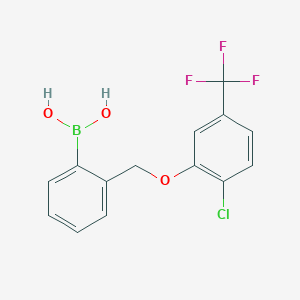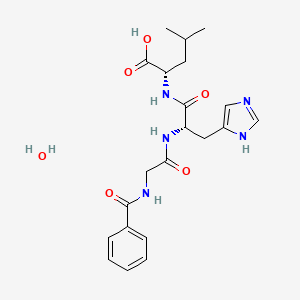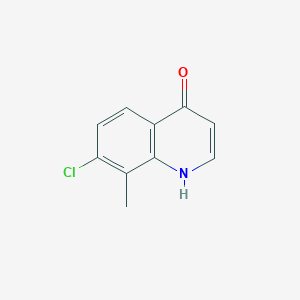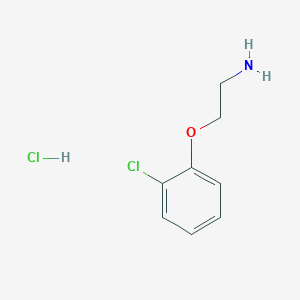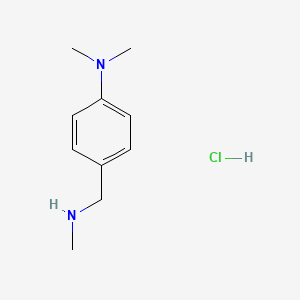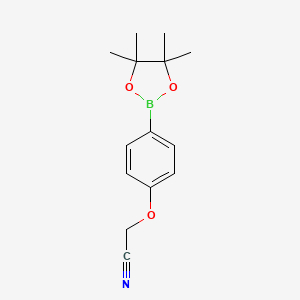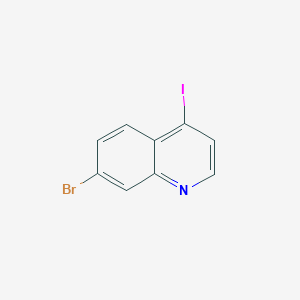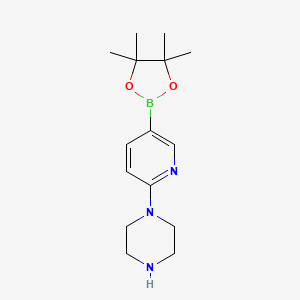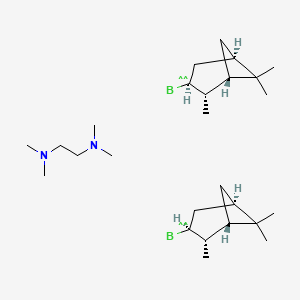
CID 16211704
Overview
Description
The compound CID 16211704 is a chiral organoborane reagent. It is formed by the coordination of (-)-isopinocampheylborane with N,N,N’,N’-tetramethylethylenediamine (TMEDA). This complex is widely used in organic synthesis due to its unique stereochemical properties and its ability to facilitate various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 16211704 typically involves the reaction of (-)-isopinocampheylborane with TMEDA in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The resulting complex is then purified by crystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, controlled temperature environments, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The CID 16211704 undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in the reduction of carbonyl compounds.
Substitution: The complex can participate in substitution reactions where the borane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Typical reducing conditions involve the use of hydride donors such as lithium aluminum hydride.
Substitution: Substitution reactions often require the presence of nucleophiles and suitable solvents like THF or dichloromethane.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Alcohols and other reduced organic compounds.
Substitution: Various substituted borane derivatives.
Scientific Research Applications
The CID 16211704 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The complex is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The complex is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which CID 16211704 exerts its effects involves the coordination of the borane group with TMEDA, which stabilizes the complex and enhances its reactivity. The chiral environment provided by the (-)-isopinocampheyl group allows for selective interactions with substrates, leading to stereoselective transformations. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
Similar Compounds
(-)-Isopinocampheylborane: The parent compound without the TMEDA ligand.
(+)-Pinene-derived borane complexes: Similar chiral borane complexes derived from other pinene isomers.
Borane-TMEDA complex: A non-chiral version of the complex.
Uniqueness
The CID 16211704 is unique due to its combination of chiral and coordination properties. The presence of the (-)-isopinocampheyl group provides a chiral environment, while the TMEDA ligand enhances the stability and reactivity of the complex. This makes it particularly valuable in asymmetric synthesis and other applications requiring high stereoselectivity.
Properties
InChI |
InChI=1S/2C10H17B.C6H16N2/c2*1-6-8-4-7(5-9(6)11)10(8,2)3;1-7(2)5-6-8(3)4/h2*6-9H,4-5H2,1-3H3;5-6H2,1-4H3/t2*6-,7+,8-,9-;/m00./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPGSNPACSKQKJ-NCHGFZPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]C1CC2CC(C1C)C2(C)C.[B]C1CC2CC(C1C)C2(C)C.CN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B][C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C.[B][C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C.CN(C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50B2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583463 | |
| Record name | PUBCHEM_16211704 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67826-92-0 | |
| Record name | PUBCHEM_16211704 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Isopinocampheylborane TMEDA Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


